4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Overview
Description
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and two prop-2-yn-1-yl groups
Scientific Research Applications
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with prop-2-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+2 Prop-2-yn-1-amine→this compound+2 HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methylbenzenesulfonic acid or 4-methylbenzenesulfonyl chloride.
Reduction: Formation of 4-methyl-N,N-di(prop-2-yn-1-yl)aniline.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The prop-2-yn-1-yl groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N,N-di(prop-2-yn-1-yl)aniline
- 4-Methylbenzenesulfonyl chloride
- 4-Methylbenzenesulfonic acid
Uniqueness
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the prop-2-yn-1-yl groups. This combination allows for a wide range of chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRNGRENISUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317057 | |
Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-54-1 | |
Record name | 18773-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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